Spiro[2.5]octane Spiro[2.5]octane
Brand Name: Vulcanchem
CAS No.: 185-65-9
VCID: VC21007617
InChI: InChI=1S/C8H14/c1-2-4-8(5-3-1)6-7-8/h1-7H2
SMILES: C1CCC2(CC1)CC2
Molecular Formula: C8H14
Molecular Weight: 110.2 g/mol

Spiro[2.5]octane

CAS No.: 185-65-9

Cat. No.: VC21007617

Molecular Formula: C8H14

Molecular Weight: 110.2 g/mol

* For research use only. Not for human or veterinary use.

Spiro[2.5]octane - 185-65-9

Specification

CAS No. 185-65-9
Molecular Formula C8H14
Molecular Weight 110.2 g/mol
IUPAC Name spiro[2.5]octane
Standard InChI InChI=1S/C8H14/c1-2-4-8(5-3-1)6-7-8/h1-7H2
Standard InChI Key FOEYMRPOKBCNCR-UHFFFAOYSA-N
SMILES C1CCC2(CC1)CC2
Canonical SMILES C1CCC2(CC1)CC2

Introduction

Basic Properties and Structural Characteristics

Spiro[2.5]octane (CAS: 185-65-9) belongs to the family of spirocyclic hydrocarbons, featuring a distinctive molecular architecture where two rings share only one carbon atom - the spiro carbon. The molecule consists of a three-membered cyclopropane ring and a six-membered cyclohexane ring connected through this spiro junction. This unique arrangement creates a rigid three-dimensional structure with distinctive conformational properties that differentiate it from conventional bicyclic compounds .

The molecular formula of Spiro[2.5]octane is C₈H₁₄ with a molecular weight of 110.1968 g/mol. Its IUPAC Standard InChIKey is FOEYMRPOKBCNCR-UHFFFAOYSA-N, providing a unique identifier for this compound in chemical databases . The structural representation can be described using the SMILES notation C1CCC2(CC1)CC2, which captures the essential connectivity pattern of this spirocyclic system .

Table 1: Molecular Identity of Spiro[2.5]octane

PropertyValue
Molecular FormulaC₈H₁₄
Molecular Weight110.1968 g/mol
CAS Registry Number185-65-9
IUPAC Standard InChIKeyFOEYMRPOKBCNCR-UHFFFAOYSA-N
SMILESC1CCC2(CC1)CC2
InChIInChI=1S/C8H14/c1-2-4-8(5-3-1)6-7-8/h1-7H2

Physical Properties

The physical properties of Spiro[2.5]octane are critical for understanding its behavior in various chemical and physical processes. Based on empirical studies conducted by multiple research groups, the compound exhibits well-defined phase transition temperatures that have been measured with high precision.

Phase Transition Data

Spiro[2.5]octane exists as a liquid at room temperature and standard pressure, with its phase transitions occurring at specific temperatures as documented in scientific literature. The compound's boiling and melting points have been determined through rigorous experimental methods and published in peer-reviewed journals.

Table 2: Phase Transition Properties of Spiro[2.5]octane

PropertyValueMethodReferenceUncertainty
Boiling Point398.9 K (125.75°C)N/ABridson-Jones, Buckley, et al., 1951±2.0 K
Boiling Point398.7 K (125.55°C)N/AShortridge, Craig, et al., 1948±1.5 K
Melting Point187.0 K (-86.15°C)N/AShortridge, Craig, et al., 1948±1.0 K

The data in Table 2 illustrates remarkable consistency in the boiling point measurements across different research groups, with values differing by only 0.2 K, well within the stated uncertainties. This consistency lends credibility to the reported values and provides researchers with reliable data for experimental design and theoretical calculations .

Synthesis Methods and Chemical Reactivity

The synthesis of Spiro[2.5]octane and its derivatives has evolved significantly over the years, with various methodologies developed to efficiently produce these compounds for research and application purposes.

Classical Synthetic Approaches

Early synthetic methods for Spiro[2.5]octane were developed in the mid-20th century, as evidenced by the work of Shortridge, Craig, et al. (1948) and Bridson-Jones, Buckley, et al. (1951) . These pioneering methods established the foundation for spirocyclic compound synthesis.

Modern Synthetic Methodologies

Contemporary approaches to synthesizing Spiro[2.5]octane typically involve cyclization reactions of appropriately substituted precursors. For derivatives such as Spiro[2.5]octane-5,7-dione, more elaborate synthetic routes have been developed. One notable method involves the following sequence:

  • Ring opening methylation of 6-oxa-spiro[2.5]octane-5,7-dione

  • Formation of intermediate compounds through carefully controlled reactions

  • Cyclization to form the desired spirocyclic structure

This multistep process represents a significant advancement in synthetic methodology compared to historical approaches, offering improved yields and purity .

Table 3: Key Synthetic Approaches for Spiro[2.5]octane Derivatives

Synthetic ApproachTarget CompoundKey ReagentsReference
Claisen CondensationSpiro[2.5]octane-5,7-dioneSodium methanolate, THFPatent EP2880008B1 (2013)
Internal CyclizationSpiro[2.5]octane derivativesCyclopropanepropanoic acid derivativesQudrat-i-khuda (1929)

Derivatives and Related Compounds

The Spiro[2.5]octane scaffold has been utilized to create numerous derivatives with diverse functional groups, expanding its potential applications across multiple fields. These derivatives maintain the core spirocyclic structure while introducing various functional moieties that alter their chemical and biological properties.

Carboxylic Acid Derivatives

Several carboxylic acid derivatives of Spiro[2.5]octane have been synthesized and characterized:

Table 4: Selected Carboxylic Acid Derivatives of Spiro[2.5]octane

CompoundCAS NumberMolecular FormulaMolecular Weight
Spiro[2.5]octane-5-carboxylic acid1314390-66-3C₉H₁₄O₂154.21 g/mol
Spiro[2.5]octane-6-carboxylic acid1086399-13-4C₉H₁₄O₂154.21 g/mol

These carboxylic acid derivatives serve as important building blocks for further chemical transformations, enabling the creation of more complex molecules with specific functional properties. The carboxylic acid group introduces reactivity that can be exploited for amidation, esterification, and other transformations.

Carbonyl-Containing Derivatives

Derivatives containing carbonyl functionalities, such as ketones and diones, represent another important class of Spiro[2.5]octane compounds:

Table 5: Selected Carbonyl-Containing Derivatives of Spiro[2.5]octane

CompoundMolecular FormulaDescriptionApplication Areas
Spiro[2.5]octane-4,6-dioneC₈H₁₀O₂Bicyclic dione with ketones at positions 4 and 6Organic synthesis, pharmaceutical intermediates
Spiro[2.5]octane-5,7-dioneC₈H₁₀O₂Bicyclic dione with ketones at positions 5 and 7Pharmaceutical research, material science

The synthesis of Spiro[2.5]octane-4,6-dione has been documented using methyl 3-(1-acetylcyclopropyl)propionate as a starting material, involving reaction with sodium hydride in tetrahydrofuran followed by treatment with dimethylformamide at elevated temperatures . This synthesis exemplifies the complex transformations required to introduce multiple carbonyl functionalities into the spirocyclic framework.

Natural Product Derivatives

Research has identified natural products containing the Spiro[2.5]octane structural motif. Most notably, Pestalotriols A and B, isolated from the endophytic fungus Pestalotiopsis fici, feature this unique spirocyclic skeleton. These compounds were characterized through rigorous NMR experiments, and their absolute configurations were determined using electronic circular dichroism calculations . The discovery of these natural products highlights the relevance of the Spiro[2.5]octane scaffold in biological systems and suggests potential bioactivity for synthetic derivatives based on this structural core.

Research Applications and Significance

The unique structural features of Spiro[2.5]octane and its derivatives have led to extensive research into their potential applications across multiple scientific disciplines.

Synthetic Organic Chemistry

Spiro[2.5]octane serves as a valuable building block in organic synthesis, providing a rigid three-dimensional scaffold for the construction of complex molecules. The spiro junction introduces specific conformational constraints that can be exploited in the design of molecules with precise spatial arrangements of functional groups. This property is particularly valuable in medicinal chemistry, where the three-dimensional structure of molecules plays a crucial role in their biological activity.

Pharmaceutical Research

The Spiro[2.5]octane scaffold has attracted attention in pharmaceutical research due to its unique structural properties. Derivatives of this compound have been investigated for potential biological activities, including:

  • Enzyme inhibition through specific molecular interactions

  • Receptor modulation via conformationally restricted ligands

  • Metabolic stability enhancement through incorporation of the spirocyclic core

The rigid nature of the spirocyclic system can restrict conformational flexibility, potentially leading to improved target selectivity and reduced off-target effects in drug candidates.

Materials Science

In materials science, Spiro[2.5]octane derivatives have been explored for applications in polymer chemistry and advanced materials. The rigid spirocyclic core can contribute to materials with enhanced thermal stability, mechanical strength, and specific optical properties. These characteristics make Spiro[2.5]octane-based materials candidates for specialized applications in electronic devices, coatings, and structural components.

Comparative Analysis with Related Compounds

Understanding the properties of Spiro[2.5]octane in relation to similar compounds provides valuable insights into structure-property relationships within this chemical class.

Comparison with Other Spirocyclic Systems

Spiro[2.5]octane differs from other spirocyclic compounds in terms of ring sizes, strain energy, and consequent physical and chemical properties.

Table 6: Comparison of Spiro[2.5]octane with Related Spiro Compounds

CompoundRing SizesKey Structural DifferencesProperty Distinctions
Spiro[3.3]heptane3,3Two cyclopropane ringsHigher ring strain, increased reactivity
Spiro[4.5]decane4,5Cyclopentane and cyclohexane ringsLower ring strain, greater conformational flexibility
Spiro[2.5]octane2,5Cyclopropane and cyclohexane ringsIntermediate strain, balanced reactivity and stability

Future Research Directions

Research on Spiro[2.5]octane continues to evolve, with several promising directions for future investigation:

Synthetic Methodology Development

Further refinement of synthetic methods for Spiro[2.5]octane and its derivatives remains an active area of research. Current efforts focus on:

  • Development of catalytic methods for more efficient synthesis

  • Stereoselective approaches to create optically pure spirocyclic compounds

  • Green chemistry approaches to reduce environmental impact of synthesis

These advancements in synthetic methodology will facilitate access to more diverse Spiro[2.5]octane derivatives for various applications.

Biological Activity Exploration

The biological activities of Spiro[2.5]octane derivatives warrant further investigation, particularly given the discovery of natural products containing this structural motif. Future research may reveal specific therapeutic applications for compounds based on this scaffold.

Materials Applications

The exploration of Spiro[2.5]octane-based materials represents another promising research direction. The rigid, three-dimensional nature of these compounds could lead to materials with unique properties for specialized applications in electronics, optics, and structural components.

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